tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate
Description
This compound is a carbamate derivative featuring a cyclopentyl core modified with a (2E)-3-phenylprop-2-enamido (cinnamamido) methyl substituent and a tert-butyl carbamate protecting group.
Properties
IUPAC Name |
tert-butyl N-[1-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-20(13-7-8-14-20)15-21-17(23)12-11-16-9-5-4-6-10-16/h4-6,9-12H,7-8,13-15H2,1-3H3,(H,21,23)(H,22,24)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDBVCIMTOBWLQ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopentylamine core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond. The final step involves the protection of the amine group using tert-butyl carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The carbamate group can be reduced to form amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like halides can be used in substitution reactions, often requiring a polar aprotic solvent.
Major Products Formed
Oxidation: : Phenolic derivatives, such as hydroquinone derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors and probes.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials and polymers. Its chemical stability and reactivity are advantageous in creating durable and functional materials.
Mechanism of Action
The mechanism by which tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural Analog 1: tert-Butyl ((1-Amino-4-Methoxycyclohexyl)methyl)carbamate (Compound 296)
Key Features :
- Core Structure: Cyclohexyl ring with methoxy and aminomethyl substituents.
- Functional Groups : tert-Butyl carbamate and methoxy group.
- Synthesis: Prepared from 1-(aminomethyl)-4-methoxycyclohexanamine via carbamate protection, analogous to methods used for related cyclohexane derivatives .
Comparison :
- The methoxy group introduces electron-donating effects, which may enhance stability under acidic conditions compared to the electron-deficient cinnamamido group in the target compound.
Structural Analog 2: tert-Butyl N-[3,3,4,4,4-Pentafluoro-2-(Methylamino)butyl]carbamate
Key Features :
Comparison :
- Fluorination in this analog increases lipophilicity and metabolic stability, traits absent in the target compound.
Structural Analog 3: tert-Butyl (S)-Butyl(1-((Cycloheptylmethyl)amino)-3-(1H-Indol-3-yl)-1-oxopropan-2-yl)carbamate
Key Features :
Comparison :
- The indole moiety enables π-π stacking interactions, a feature absent in the target compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Challenges : The target compound’s discontinuation may stem from difficulties in stabilizing the cinnamamido group during synthesis or purification, a problem less prevalent in fluorinated or methoxy-containing analogs.
- Structural Insights : Rigid cyclopentyl systems (target compound) may hinder conformational adaptability required for target binding, whereas flexible aliphatic chains (pentafluoro analog) or aromatic systems (indole analog) offer tunable properties.
Biological Activity
Tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate is a synthetic compound with a complex structure that may confer significant biological activity. With the molecular formula and a molecular weight of 344.45 g/mol, this compound features a tert-butyl group and a cyclopentyl moiety, which are known to influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally related compounds.
The compound is characterized by:
- CAS Number : 946384-77-6
- Molecular Weight : 344.45 g/mol
- Functional Groups : Carbamate and enamido functionalities, which contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the enamido group via condensation reactions.
- Introduction of the tert-butyl carbamate moiety through nucleophilic substitution.
- Optimization of reaction conditions (temperature, solvent, catalysts) to enhance yield and purity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, akin to other carbamate derivatives.
- Modulation of Cellular Pathways : Interaction with cellular receptors could influence signaling pathways related to inflammation or neuroprotection.
Case Studies and Research Findings
Recent studies have explored the neuroprotective effects of similar carbamate compounds, indicating potential applications in treating neurodegenerative diseases:
- Neuroprotection Against Amyloid Beta : Compounds structurally similar to this compound have shown protective effects against amyloid beta-induced cytotoxicity in astrocytes by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels .
- In Vivo Efficacy : In animal models, certain analogs demonstrated improved cognitive function and reduced amyloid plaque formation when compared to control treatments .
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural variations affect biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(1-benzyl)carbamate | Benzyl group instead of cyclopentyl | Simpler structure, potentially lower steric hindrance |
| Tert-butyl N-(1-cyclohexyl)carbamate | Cyclohexane instead of cyclopentane | Larger ring structure may influence binding affinity |
| Tert-butyl N-(1-(4-fluorophenyl))carbamate | Fluorinated phenyl group | Increased lipophilicity may enhance bioactivity |
This table highlights the unique characteristics of this compound, particularly its complex bicyclic structure that could confer distinct biological properties compared to simpler analogs.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Amide coupling | DCC/HOBt, DCM, RT | Form (2E)-3-phenylprop-2-enamido linkage | |
| Boc protection | Boc₂O, TEA, DCM | Protect amine group | |
| Deprotection | HCl/MeOH, 0°C | Remove Boc group |
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Key optimization parameters include:
- Solvent selection : Dichloromethane (DCM) or ethanol for solubility and reactivity .
- Temperature control : Low temperatures (0–5°C) during Boc protection to minimize side reactions .
- Catalysts : Use of Pd₂(dba)₃/BINAP for coupling steps in inert atmospheres (e.g., N₂) .
- Base choice : Triethylamine (TEA) or NaH to neutralize acids generated during reactions .
Critical Note : Monitor reaction progress via TLC or HPLC to identify incomplete coupling or premature deprotection .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak matching theoretical m/z (e.g., 344.45 for C₁₉H₂₈N₂O₃) .
Advanced: How are crystallographic data contradictions resolved for this compound?
Answer:
- Refinement software : SHELXL for high-resolution data to model disorder or twinning .
- Validation tools : Check for R-factor discrepancies and electron density mismatches using Coot or Olex2 .
- Thermal parameters : Adjust ADPs (Atomic Displacement Parameters) for flexible cyclopentyl or amide groups .
Example : A 2021 study resolved torsional disorder in the cyclopentyl ring using SHELXL’s PART instructions .
Basic: What analytical techniques assess purity, and how are they validated?
Answer:
Q. Table 2: Purity Assessment Parameters
| Method | Parameters | Acceptance Criteria | Reference |
|---|---|---|---|
| HPLC | Retention time: 8.2 min | ≥95% peak area | |
| GC-MS | Column: DB-5, He carrier | No impurity peaks |
Advanced: What in vitro assays evaluate biological activity?
Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., protease inhibition) with IC₅₀ determination .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
- Cytotoxicity : MTT assay in cell lines (e.g., HEK293) to assess viability at 10–100 µM concentrations .
Note : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate with triplicate runs .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Chemical goggles, nitrile gloves, and lab coats .
- Ventilation : Fume hoods for reactions releasing CO or NOx .
- Spill management : Absorb with dry sand; avoid water to prevent hydrolysis .
Reference : Safety Data Sheets (SDS) recommend ethanol-resistant foam for fire suppression .
Advanced: How is stability maintained during long-term storage?
Answer:
- Conditions : Store at –20°C under argon in amber vials to prevent photodegradation .
- Monitoring : Periodic HPLC checks every 6 months for degradation products (e.g., free amine) .
- Lyophilization : For hygroscopic batches, lyophilize and store with desiccants .
Caution : Hydrolysis of the carbamate group occurs at pH < 2 or > 10; buffer solutions accordingly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
